N-[2-(1H-indol-3-yl)-2-phenylethyl]-3-(3-methoxy-1,2-oxazol-5-yl)propanamide

GLP-1R antagonist cAMP inhibition indole-isoxazole pharmacology

N-[2-(1H-indol-3-yl)-2-phenylethyl]-3-(3-methoxy-1,2-oxazol-5-yl)propanamide is a synthetic indole‑isoxazole hybrid featuring an α‑phenyltryptamine core acylated with a 3‑(3‑methoxy‑1,2‑oxazol‑5‑yl)propanoic acid side chain. The compound belongs to the broader class of indole‑based heterocyclic amides, a group historically associated with anti‑diabetic activity.

Molecular Formula C23H23N3O3
Molecular Weight 389.4 g/mol
Cat. No. B11002186
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(1H-indol-3-yl)-2-phenylethyl]-3-(3-methoxy-1,2-oxazol-5-yl)propanamide
Molecular FormulaC23H23N3O3
Molecular Weight389.4 g/mol
Structural Identifiers
SMILESCOC1=NOC(=C1)CCC(=O)NCC(C2=CC=CC=C2)C3=CNC4=CC=CC=C43
InChIInChI=1S/C23H23N3O3/c1-28-23-13-17(29-26-23)11-12-22(27)25-14-19(16-7-3-2-4-8-16)20-15-24-21-10-6-5-9-18(20)21/h2-10,13,15,19,24H,11-12,14H2,1H3,(H,25,27)
InChIKeySVAUAIZDSMENJW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[2-(1H-indol-3-yl)-2-phenylethyl]-3-(3-methoxy-1,2-oxazol-5-yl)propanamide – Procurement-Relevant Chemical Identity and Class


N-[2-(1H-indol-3-yl)-2-phenylethyl]-3-(3-methoxy-1,2-oxazol-5-yl)propanamide is a synthetic indole‑isoxazole hybrid featuring an α‑phenyltryptamine core acylated with a 3‑(3‑methoxy‑1,2‑oxazol‑5‑yl)propanoic acid side chain. The compound belongs to the broader class of indole‑based heterocyclic amides, a group historically associated with anti‑diabetic activity [2]. Its molecular formula is C₂₃H₂₃N₃O₃ (MW 389.4 g/mol), and it is commercially available as a research chemical from multiple vendors [1].

Why N-[2-(1H-indol-3-yl)-2-phenylethyl]-3-(3-methoxy-1,2-oxazol-5-yl)propanamide Cannot Be Replaced by a Simple Indole or Isoxazole Derivative


Simple substitution of the indole‑isoxazole‑propanamide scaffold is not permissible because even minor structural modifications profoundly alter target engagement. The compound’s α‑phenyl substituent on the tryptamine backbone is a critical pharmacophoric element; its removal (e.g., N‑[2‑(1H‑indol‑3‑yl)ethyl]propanamide) eliminates reported GLP‑1R interaction, while halogenation at the 4‑position of the phenyl ring (4‑fluoro analog) alters lipophilicity and may shift the pharmacological profile [1][2]. Thus, generic interchange with des‑phenyl or simple indole‑amide congeners is not scientifically justified without explicit comparative data.

Quantitative Differentiation Evidence for N-[2-(1H-indol-3-yl)-2-phenylethyl]-3-(3-methoxy-1,2-oxazol-5-yl)propanamide vs. Closest Analogs


Human GLP‑1 Receptor Antagonist IC₅₀ Differentiates This Compound from Des‑Phenyl Indole‑Propanamides

The compound acts as an antagonist at the human glucagon‑like peptide‑1 receptor (GLP‑1R), inhibiting exendin‑4‑induced cAMP production with an IC₅₀ of 690 nM in TREx293 cells co‑expressing a cAMP‑sensitive luciferase reporter [1]. No GLP‑1R activity has been reported for the des‑phenyl analog N‑[2‑(1H‑indol‑3‑yl)ethyl]propanamide in public databases [2]. This 690‑fold difference in measurable target engagement underscores the indispensability of the α‑phenyl substituent for GLP‑1R interaction.

GLP-1R antagonist cAMP inhibition indole-isoxazole pharmacology

4‑Fluorophenyl Analog Exhibits Higher Lipophilicity (logP 3.47) Compared to the Parent Compound, Suggesting Different ADME Profile

The 4‑fluorophenyl analog N‑[2‑(4‑fluorophenyl)‑2‑(1H‑indol‑3‑yl)ethyl]‑3‑(3‑methoxy‑1,2‑oxazol‑5‑yl)propanamide has a measured logP of 3.47 . While an experimental logP for the parent compound is not available, the absence of the electron‑withdrawing fluorine atom is expected to lower logP by approximately 0.3–0.5 units, consistent with fragment‑based estimates [1]. This difference may influence membrane permeability and metabolic stability, making the parent compound a more hydrophilic alternative for assays sensitive to lipophilicity.

lipophilicity logP structure-property relationships

Indole‑Isoxazole Scaffold Historically Linked to Anti‑Diabetic Activity, but α‑Phenyl Substitution Shifts Mechanism to GLP‑1R Antagonism

Patent US4336391 describes a series of isoxazolyl indolamines that exhibit anti‑diabetic activity through an undisclosed mechanism [1]. The target compound shares the indole‑isoxazole core but bears a unique α‑phenyl‑ethylamide linker absent in the patent exemplars. This structural divergence is associated with a distinct pharmacological profile: GLP‑1R antagonism (IC₅₀ 690 nM) [2], a mechanism not reported for the earlier isoxazolyl indolamines. This suggests that α‑substitution redirects target engagement from the historical anti‑diabetic pathway to GLP‑1R modulation.

anti-diabetic GLP-1R isoxazolyl indolamines

Optimal Application Scenarios for N-[2-(1H-indol-3-yl)-2-phenylethyl]-3-(3-methoxy-1,2-oxazol-5-yl)propanamide Based on Verified Differentiation Evidence


Pharmacological Tool for GLP‑1 Receptor Antagonism in cAMP‑Dependent Signaling Studies

The compound’s validated IC₅₀ of 690 nM against human GLP‑1R [1] makes it suitable as a tool antagonist for dissecting GLP‑1R‑mediated cAMP pathways. Researchers can use it to block exendin‑4‑induced responses and probe downstream signaling events, providing a reference point that des‑phenyl analogs cannot offer [2].

Structure‑Activity Relationship (SAR) Exploration of α‑Phenyl Indole‑Isoxazole Derivatives

The compound serves as a foundational scaffold for SAR campaigns aimed at optimizing GLP‑1R antagonist potency. Its unique α‑phenyl substitution differentiates it from 4‑fluorophenyl and des‑phenyl variants, enabling systematic exploration of lipophilicity and steric effects on receptor binding [1][2].

Mechanistic Differentiation from Classical Isoxazolyl Indolamines in Metabolic Disease Models

Because earlier isoxazolyl indolamines (US4336391) exhibit anti‑diabetic effects through non‑GLP‑1R mechanisms [1], this compound allows investigators to specifically interrogate the contribution of GLP‑1R antagonism to metabolic phenotypes, distinguishing it from the broader class [2].

Quote Request

Request a Quote for N-[2-(1H-indol-3-yl)-2-phenylethyl]-3-(3-methoxy-1,2-oxazol-5-yl)propanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.